N-(2,5-DIMETHOXY-4-{[(E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]AMINO}PHENYL)BENZAMIDE
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Overview
Description
N-(2,5-DIMETHOXY-4-{[(E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]AMINO}PHENYL)BENZAMIDE is a complex organic compound with a molecular formula of C27H28N2O7 and a molecular weight of 492.52 g/mol . This compound is characterized by its multiple methoxy groups and a benzamide core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-DIMETHOXY-4-{[(E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]AMINO}PHENYL)BENZAMIDE typically involves the reaction of 2,5-dimethoxyaniline with 3-(3,4,5-trimethoxyphenyl)acryloyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with triethylamine as a base to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-DIMETHOXY-4-{[(E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]AMINO}PHENYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The carbonyl group in the benzamide can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenolic derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(2,5-DIMETHOXY-4-{[(E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]AMINO}PHENYL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-DIMETHOXY-4-{[(E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]AMINO}PHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and benzamide core allow it to interact with enzymes and receptors, potentially inhibiting or activating various biological processes . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-Dimethoxy-4-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}phenyl)benzamide
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
Uniqueness
N-(2,5-DIMETHOXY-4-{[(E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]AMINO}PHENYL)BENZAMIDE is unique due to its specific arrangement of methoxy groups and the presence of both benzamide and propenoyl functionalities. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Properties
IUPAC Name |
N-[2,5-dimethoxy-4-[[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O7/c1-32-21-16-20(29-27(31)18-9-7-6-8-10-18)22(33-2)15-19(21)28-25(30)12-11-17-13-23(34-3)26(36-5)24(14-17)35-4/h6-16H,1-5H3,(H,28,30)(H,29,31)/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOJNVIHNMJQMV-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=CC(=C(C=C2OC)NC(=O)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=CC(=C(C=C2OC)NC(=O)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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